Cas no 820980-04-9 (3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)-)
![3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)- structure](https://www.kuujia.com/scimg/cas/820980-04-9x500.png)
820980-04-9 structure
Product name:3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)-
3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)- Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)-
- (3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine
- SCHEMBL4491706
- (S)-N-Cyclopentyl-N-(2,5-dimethylbenzyl)pyrrolidin-3-amine
- DTXSID60739667
- 820980-04-9
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- Inchi: InChI=1S/C18H28N2/c1-14-7-8-15(2)16(11-14)13-20(17-5-3-4-6-17)18-9-10-19-12-18/h7-8,11,17-19H,3-6,9-10,12-13H2,1-2H3/t18-/m0/s1
- InChI Key: MPPJVGPOXBWTGR-SFHVURJKSA-N
- SMILES: CC1=CC(=C(C=C1)C)CN(C2CCCC2)C3CCNC3
Computed Properties
- Exact Mass: 272.225248902g/mol
- Monoisotopic Mass: 272.225248902g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 3.5
3-Pyrrolidinamine, N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]-, (3S)- Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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